![molecular formula C27H22ClN3O2S B297271 2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)
2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile, also known as BMS-582949, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to a class of drugs known as tyrosine kinase inhibitors, which are designed to block the activity of specific enzymes involved in cell signaling pathways.
Wirkmechanismus
2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile works by selectively inhibiting the activity of specific enzymes known as tyrosine kinases, which are involved in cell signaling pathways. These enzymes are known to play a critical role in the development and progression of various diseases. By blocking the activity of these enzymes, this compound can potentially slow down or stop the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes involved in cell signaling pathways, which can potentially slow down or stop the progression of various diseases. Additionally, this compound has been shown to have anti-inflammatory properties, which can potentially reduce inflammation associated with various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has been extensively studied for its potential therapeutic applications in various diseases, which can provide valuable insights into its mechanism of action and potential therapeutic benefits. However, one of the limitations of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile. One potential direction is to further investigate its potential therapeutic applications in various diseases. Additionally, future studies could focus on optimizing the synthesis of this compound to improve its yield and purity. Furthermore, studies could investigate the potential of this compound in combination with other drugs to enhance its therapeutic benefits. Finally, future studies could focus on developing more potent and selective tyrosine kinase inhibitors based on the structure of this compound.
Synthesemethoden
The synthesis of 2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile involves several steps starting from commercially available starting materials. The key step involves the reaction of 2-chloro-4-nitrophenol with 1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene to form the intermediate compound. The intermediate is then reacted with 2-(bromomethyl)phenylboronic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory diseases, and neurological disorders. The compound has been shown to inhibit the activity of specific enzymes involved in cell signaling pathways, which are known to play a critical role in the development and progression of these diseases.
Eigenschaften
Molekularformel |
C27H22ClN3O2S |
---|---|
Molekulargewicht |
488 g/mol |
IUPAC-Name |
2-[[2-chloro-4-[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C27H22ClN3O2S/c1-17-8-10-22(12-18(17)2)31-26(32)24(30(3)27(31)34)14-19-9-11-25(23(28)13-19)33-16-21-7-5-4-6-20(21)15-29/h4-14H,16H2,1-3H3/b24-14- |
InChI-Schlüssel |
LQESBVRQXRKKHY-OYKKKHCWSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)Cl)/N(C2=S)C)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)Cl)N(C2=S)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)Cl)N(C2=S)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.